molecular formula C9H16O B12567687 Cycloheptanone, 3-ethyl-, (3S)- CAS No. 201727-84-6

Cycloheptanone, 3-ethyl-, (3S)-

Cat. No.: B12567687
CAS No.: 201727-84-6
M. Wt: 140.22 g/mol
InChI Key: UYVYAGKZXABQIC-QMMMGPOBSA-N
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Description

Cycloheptanone, 3-ethyl-, (3S)- is a seven-membered cyclic ketone derivative with an ethyl substituent at the 3-position in the (S)-configuration. The parent compound, cycloheptanone (C₇H₁₂O, MW 112.17), is a colorless liquid with a mint-like odor and a boiling point of 179°C . Substitution with an ethyl group at the 3-position increases molecular complexity, likely altering physical, chemical, and biological behaviors compared to unsubstituted or differently substituted analogs.

Properties

CAS No.

201727-84-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3S)-3-ethylcycloheptan-1-one

InChI

InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1

InChI Key

UYVYAGKZXABQIC-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H]1CCCCC(=O)C1

Canonical SMILES

CCC1CCCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanone, 3-ethyl-, (3S)- can be synthesized through several methods:

Industrial Production Methods

Industrial production of Cycloheptanone, 3-ethyl-, (3S)- often employs large-scale cyclization and decarboxylation processes, utilizing continuous flow reactors to maintain the necessary high temperatures and catalytic conditions. This ensures efficient production with high yields.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanone, 3-ethyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert Cycloheptanone, 3-ethyl-, (3S)- to alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.

Scientific Research Applications

Cycloheptanone, 3-ethyl-, (3S)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cycloheptanone, 3-ethyl-, (3S)- exerts its effects involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Cycloheptanone Derivatives

Compound Molecular Formula Molecular Weight Substituent Position CAS Number Boiling Point (°C)
Cycloheptanone C₇H₁₂O 112.17 None 502-42-1 179
2-Ethylcycloheptanone C₉H₁₆O 140.22 2-ethyl 3183-41-3 Not reported
3-Methylcycloheptanone C₈H₁₄O 126.19 3-methyl 933-17-5 Not reported
3-Ethylcycloheptanone C₉H₁₆O 140.22 3-ethyl Not available Inferred >179

Key Observations :

  • The ethyl substituent increases molecular weight and likely raises boiling points compared to the parent compound due to enhanced van der Waals interactions.
  • Substituent position (2 vs. 3) may influence steric hindrance and conformational flexibility, affecting reactivity .

Table 2: Reactivity in Multi-Component Reactions

Compound Reaction with 6-Amino-1,3-Dimethyluracil Notes
2-Arylmethylenecycloheptanones Forms pyridopyrimidines (e.g., 4a, 6f) Z-form substituents hinder reactivity
3-Ethylcycloheptanone Likely similar steric challenges Ethyl group may impede ring closure or Schiff base formation

Key Findings :

  • 2-Substituted cycloheptanones (e.g., 2-ethyl) exhibit steric constraints in reactions with amines or uracil derivatives, often failing to form cyclic products .
  • The 3-ethyl substituent’s stereochemistry (S-configuration) may further modulate reactivity in asymmetric syntheses, though direct evidence is lacking.

Table 3: Microbial Degradation of Cyclic Ketones

Compound Degradation by Pseudonocardia HI-70 Notes
Cycloheptanone No growth observed Strain HI-70 cannot metabolize C₅–C₁₀ cyclic ketones
Cyclododecanone (C₁₂) Growth supported Larger rings (C₁₁–C₁₅) are degradable
3-Ethylcycloheptanone Likely recalcitrant Ethyl group may hinder enzymatic access

Implications :

  • Ethyl-substituted derivatives may persist in environments due to resistance to microbial degradation, similar to unsubstituted cycloheptanone .

Analytical Differentiation

Cycloheptanone derivatives can be distinguished using advanced techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). For example:

  • Cycloheptanone (C₇H₁₂O) vs. 2-heptenal (C₇H₁₂O): Differentiation occurs via NO⁺ reagent ions, as aldehydes and ketones react differently .
  • Substituted derivatives (e.g., 3-ethyl) may exhibit unique fragmentation patterns or retention times in GC-MS (Table 4).

Table 4: GC Retention Times of Cyclic Ketones

Compound Temperature (°C) Retention Time (min)
Cycloheptanone 100 3.5
Cycloheptanone 120 2.3
Cyclooctene oxide 100 5.0

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